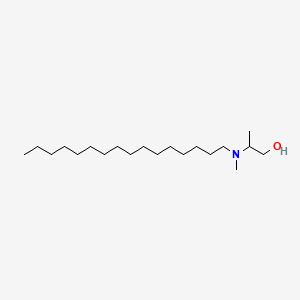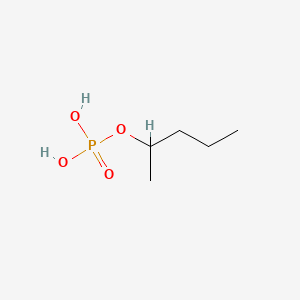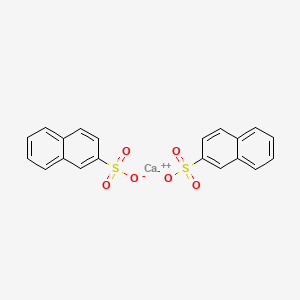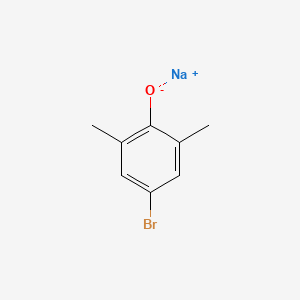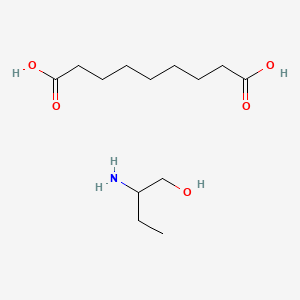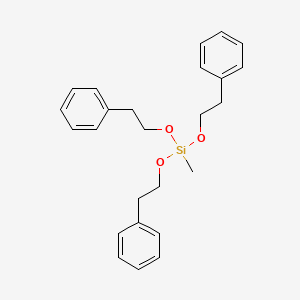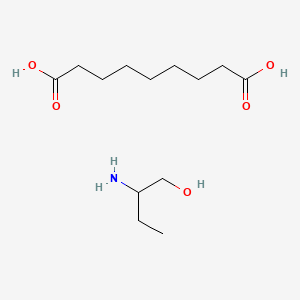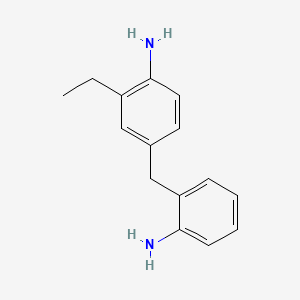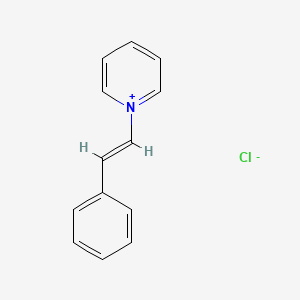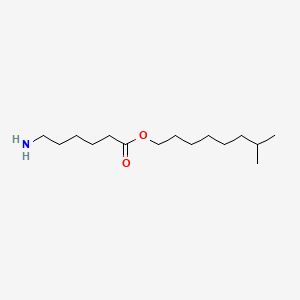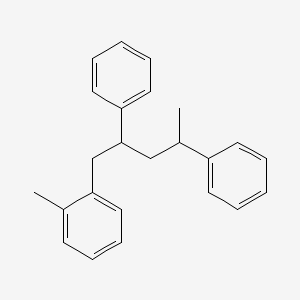
2-Methyl-3-(triethoxysilyl)propyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(triethoxysilyl)propyl thiocyanate is an organosilicon compound with the molecular formula C11H23NO3SSi. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is a colorless to pale yellow liquid that is sensitive to moisture and hydrolyzes in water .
Métodos De Preparación
The synthesis of 2-Methyl-3-(triethoxysilyl)propyl thiocyanate typically involves the reaction of 2-methyl-3-(triethoxysilyl)propyl chloride with potassium thiocyanate in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods often involve large-scale batch processes with stringent quality control measures to maintain consistency and purity.
Análisis De Reacciones Químicas
2-Methyl-3-(triethoxysilyl)propyl thiocyanate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and thiocyanic acid.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-3-(triethoxysilyl)propyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: It is employed in the modification of biomolecules for improved stability and functionality.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: It is used in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(triethoxysilyl)propyl thiocyanate involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of the triethoxysilyl group, which can undergo hydrolysis and condensation reactions to form siloxane bonds. The thiocyanate group can also participate in various substitution reactions, making the compound highly versatile .
Comparación Con Compuestos Similares
Similar compounds to 2-Methyl-3-(triethoxysilyl)propyl thiocyanate include:
3-(Triethoxysilyl)propyl isocyanate: This compound has an isocyanate group instead of a thiocyanate group, making it more reactive in certain applications.
3-(Trimethoxysilyl)propyl methacrylate: This compound has a methacrylate group, which makes it useful in polymerization reactions.
The uniqueness of this compound lies in its combination of the triethoxysilyl and thiocyanate groups, providing a balance of reactivity and stability that is valuable in various applications.
Propiedades
Número CAS |
94087-38-4 |
|---|---|
Fórmula molecular |
C11H23NO3SSi |
Peso molecular |
277.46 g/mol |
Nombre IUPAC |
(2-methyl-3-triethoxysilylpropyl) thiocyanate |
InChI |
InChI=1S/C11H23NO3SSi/c1-5-13-17(14-6-2,15-7-3)9-11(4)8-16-10-12/h11H,5-9H2,1-4H3 |
Clave InChI |
VWAAQYLSPXJCRE-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CC(C)CSC#N)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


